molecular formula C12H11NO4 B565882 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid CAS No. 1094543-96-0

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid

Cat. No.: B565882
CAS No.: 1094543-96-0
M. Wt: 233.223
InChI Key: PYFBHEXFEHUVIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid typically involves the following steps:

    Formation of the Benzazepin Ring: The initial step involves the formation of the benzazepin ring structure. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Oxidation: The next step involves the oxidation of the benzazepin ring to introduce the ketone functionality at the 2-position.

    Acetylation: The final step involves the acetylation of the benzazepin ring to introduce the 7-oxoacetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the ketone functionality to an alcohol.

    Substitution: The compound can undergo substitution reactions to introduce different substituents on the benzazepin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-Benzazepin-2-one 7-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neuropsychiatric and neurological processes. This modulation can lead to changes in neurotransmitter levels and signaling pathways, ultimately affecting brain function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to modulate neuropsychiatric and neurological processes makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-oxo-2-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-3-1-2-7-6-8(11(15)12(16)17)4-5-9(7)13-10/h4-6H,1-3H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFBHEXFEHUVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)C(=O)O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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